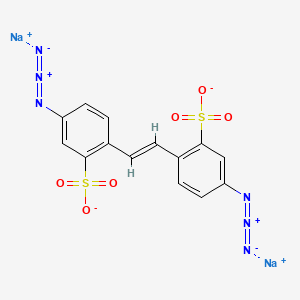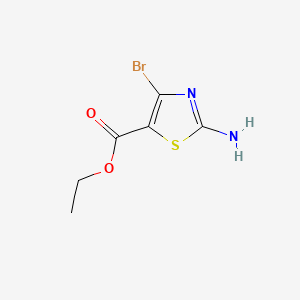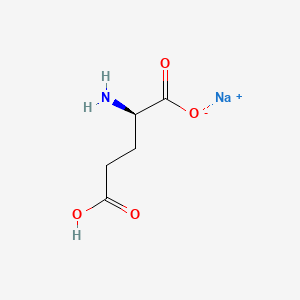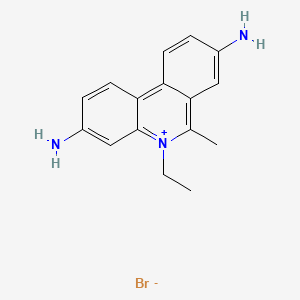
Ethanone, 1-(3,4-dihydroxycyclohexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dihydroxycyclohexyl)ethanone is an organic compound characterized by a cyclohexane ring substituted with two hydroxyl groups at the 3 and 4 positions and an ethanone group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dihydroxycyclohexyl)ethanone typically involves the hydroxylation of cyclohexanone derivatives. One common method includes the use of hydroxylamine and alkynes under reflux conditions to produce the desired compound . The reaction is carried out in the presence of solvents such as 2-methyl-1-propanol and toluene, and the mixture is refluxed under an inert atmosphere of argon .
Industrial Production Methods: Industrial production methods for 1-(3,4-Dihydroxycyclohexyl)ethanone are not extensively documented. large-scale synthesis would likely involve similar hydroxylation reactions with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dihydroxycyclohexyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Formation of cyclohexane-1,3,4-trione or cyclohexane-1,3,4-tricarboxylic acid.
Reduction: Formation of 1-(3,4-dihydroxycyclohexyl)ethanol.
Substitution: Formation of derivatives with substituted hydroxyl groups.
Scientific Research Applications
1-(3,4-Dihydroxycyclohexyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems due to its structural similarity to certain bioactive compounds.
Medicine: Investigated for potential therapeutic properties, although specific applications are still under research.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydroxycyclohexyl)ethanone involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules. The ethanone group can undergo nucleophilic attack, leading to various chemical transformations .
Comparison with Similar Compounds
Cyclohexanone: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
1,4-Dihydroxycyclohexane: Similar structure but lacks the ethanone group, affecting its chemical properties and reactivity.
3,4-Dihydroxybenzaldehyde: Contains a benzene ring instead of a cyclohexane ring, leading to different chemical behavior.
Uniqueness: 1-(3,4-Dihydroxycyclohexyl)ethanone is unique due to the presence of both hydroxyl and ethanone functional groups on a cyclohexane ring.
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
1-(3,4-dihydroxycyclohexyl)ethanone |
InChI |
InChI=1S/C8H14O3/c1-5(9)6-2-3-7(10)8(11)4-6/h6-8,10-11H,2-4H2,1H3 |
InChI Key |
HSNCSXROAKRSHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC(C(C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Ethyl-2-methylidenebenzo[g][1,3]benzothiazole](/img/structure/B13829935.png)
![[(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate](/img/structure/B13829936.png)


![(3aS,4S,6Z,9S,9aS)-2,2-dimethyl-3a,4,5,8,9,9a-hexahydrocycloocta[d][1,3]dioxole-4,9-diol](/img/structure/B13829962.png)


![tert-butyl N-[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamate](/img/structure/B13829978.png)
![2-[(E)-(hydroxyimino)methyl]-1H-imidazol-1-ol 3-oxide](/img/structure/B13829980.png)



![1-[(2-Aminoacetyl)amino]cyclopentane-1-carboxamide](/img/structure/B13830013.png)
